molecular formula C61H101N11O17S B10831927 (2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide CAS No. 1800462-96-7

(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide

Cat. No.: B10831927
CAS No.: 1800462-96-7
M. Wt: 1292.6 g/mol
InChI Key: MOXNZANUBDNGDP-JZKHMPQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MT-VC-ZD02044 involves multiple steps, including the formation of its complex molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Specific details on the synthetic routes and reaction conditions are proprietary and often require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production of MT-VC-ZD02044 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

MT-VC-ZD02044 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MT-VC-ZD02044 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with enhanced cytotoxic properties .

Scientific Research Applications

MT-VC-ZD02044 has a wide range of scientific research applications, including:

Mechanism of Action

MT-VC-ZD02044 exerts its effects by targeting the mitotic spindle apparatus, disrupting the normal process of cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound interacts with specific molecular targets, including tubulin, which is essential for the formation of microtubules during mitosis .

Comparison with Similar Compounds

MT-VC-ZD02044 is unique in its potent anti-mitotic activity and cytotoxicity. Similar compounds include:

MT-VC-ZD02044 stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

1800462-96-7

Molecular Formula

C61H101N11O17S

Molecular Weight

1292.6 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide

InChI

InChI=1S/C61H101N11O17S/c1-15-40(8)54(70(12)60(81)52(38(4)5)67-59(80)53(39(6)7)69(10)11)46(85-13)36-50(76)71-28-17-19-45(71)55(86-14)41(9)56(77)68-90(83,84)43-22-20-42(21-23-43)64-57(78)44(18-16-27-63-61(62)82)65-58(79)51(37(2)3)66-47(73)26-30-87-32-34-89-35-33-88-31-29-72-48(74)24-25-49(72)75/h20-25,37-41,44-46,51-55H,15-19,26-36H2,1-14H3,(H,64,78)(H,65,79)(H,66,73)(H,67,80)(H,68,77)(H3,62,63,82)/t40-,41+,44-,45-,46+,51-,52-,53-,54-,55+/m0/s1

InChI Key

MOXNZANUBDNGDP-JZKHMPQFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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